Etryptamine, (R)-
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Overview
Description
Etryptamine, ®-, also known as alpha-ethyltryptamine, is a synthetic compound belonging to the tryptamine class. It was initially developed in the 1960s as an antidepressant by the Upjohn chemical company under the name Monase. due to its adverse effects, it was withdrawn from the market. Etryptamine, ®-, is known for its stimulant and hallucinogenic properties, and it has been studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Etryptamine, ®-, can be synthesized through the decarboxylation of L-tryptophan. This process involves the use of aromatic L-amino acid decarboxylase (AADC) as a catalyst. The reaction is typically carried out in a deuteriated incubation medium, which helps in obtaining isotopomers of tryptamine .
Industrial Production Methods
Industrial production of Etryptamine, ®-, involves the enzymatic decarboxylation of L-tryptophan in large-scale reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve the use of isotopically labeled intermediates to produce specific isotopomers of Etryptamine .
Chemical Reactions Analysis
Types of Reactions
Etryptamine, ®-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-3-acetaldehyde.
Reduction: It can be reduced to form tryptamine derivatives.
Substitution: It can undergo substitution reactions to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents such as bromine or chlorine are used under controlled conditions.
Major Products Formed
Oxidation: Indole-3-acetaldehyde
Reduction: Various tryptamine derivatives
Substitution: Halogenated Etryptamine derivatives
Scientific Research Applications
Chemistry: It is used as a precursor for the synthesis of other tryptamine derivatives.
Biology: It is studied for its effects on neurotransmitter systems, particularly serotonin receptors.
Medicine: It has been investigated for its potential antidepressant and anxiolytic effects.
Industry: It is used in the production of isotopically labeled compounds for research purposes
Mechanism of Action
Etryptamine, ®-, exerts its effects primarily by inhibiting monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. This inhibition leads to increased levels of these neurotransmitters in the brain, resulting in mood elevation and increased locomotor activity. Additionally, its structural similarity to indole-based psychedelics contributes to its stimulant and hallucinogenic effects .
Comparison with Similar Compounds
Etryptamine, ®-, is structurally similar to other tryptamine derivatives, including:
Serotonin: A neurotransmitter involved in mood regulation.
Melatonin: A hormone involved in regulating the sleep-wake cycle.
Dimethyltryptamine (DMT): A psychedelic compound known for its hallucinogenic effects.
Psilocybin: A naturally occurring psychedelic compound found in certain mushrooms.
Compared to these compounds, Etryptamine, ®-, is unique in its combination of stimulant and hallucinogenic properties, as well as its potential therapeutic applications .
Properties
CAS No. |
10215-73-3 |
---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
(2R)-1-(1H-indol-3-yl)butan-2-amine |
InChI |
InChI=1S/C12H16N2/c1-2-10(13)7-9-8-14-12-6-4-3-5-11(9)12/h3-6,8,10,14H,2,7,13H2,1H3/t10-/m1/s1 |
InChI Key |
ZXUMUPVQYAFTLF-SNVBAGLBSA-N |
Isomeric SMILES |
CC[C@H](CC1=CNC2=CC=CC=C21)N |
Canonical SMILES |
CCC(CC1=CNC2=CC=CC=C21)N |
Origin of Product |
United States |
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